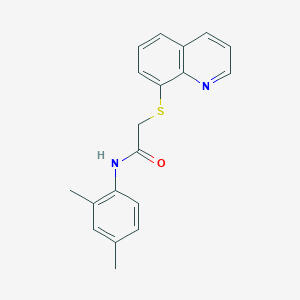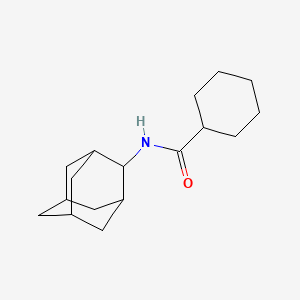
1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone, also known as MK-801, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized by scientists at Merck & Co. in the 1980s and has since been widely used in scientific research.
Mecanismo De Acción
1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone binds to the NMDA receptor at a site that is distinct from the glutamate binding site. By binding to this site, this compound prevents the influx of calcium ions into the cell, which ultimately leads to the inhibition of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), which is a key process involved in learning and memory. It has also been shown to induce neuronal cell death in certain circumstances.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone in lab experiments is its specificity for the NMDA receptor. This allows researchers to study the effects of NMDA receptor inhibition without the confounding effects of other neurotransmitter systems. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored.
Direcciones Futuras
There are many potential future directions for research involving 1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone. One area of interest is the study of the role of NMDA receptors in depression and anxiety disorders. Another potential area of research is the development of new drugs that target the NMDA receptor, with the goal of improving treatment options for neurological disorders. Finally, there is also interest in the use of this compound as a tool for studying the role of the NMDA receptor in the development of addiction.
Métodos De Síntesis
The synthesis of 1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone involves the reaction of 2-chloroquinoline with 4-methylphenylmagnesium bromide, followed by the addition of ethyl chloroacetate and sodium ethoxide. The resulting intermediate is then treated with thioacetic acid to yield this compound.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone has been used in a variety of scientific research applications, including the study of NMDA receptors and their role in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been used in the study of pain management and addiction.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-2-quinolin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-13-6-8-15(9-7-13)17(20)12-21-18-11-10-14-4-2-3-5-16(14)19-18/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYUJYUAPUEZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5767342.png)
![2-{[3-(2-thienyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5767352.png)

![2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-ethoxyphenoxy}-N-phenylacetamide](/img/structure/B5767366.png)

![1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5767379.png)

![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5767395.png)
![4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5767398.png)


![4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5767425.png)
![methyl 4,5-dimethoxy-2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5767432.png)
